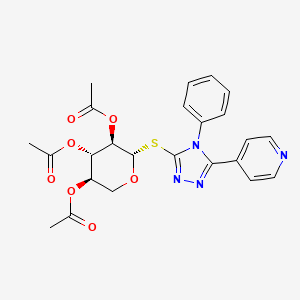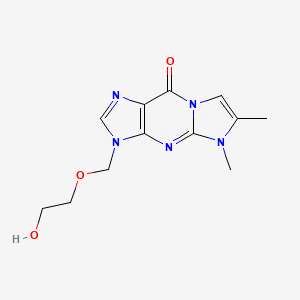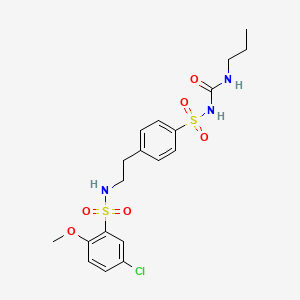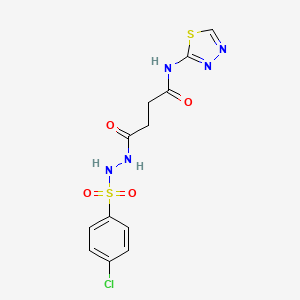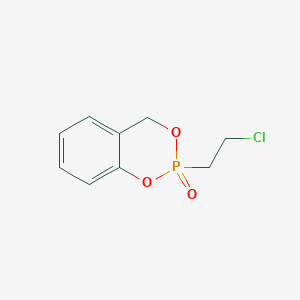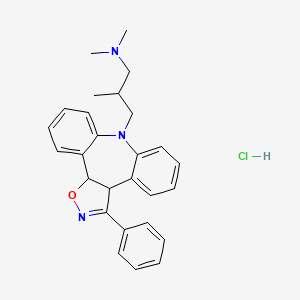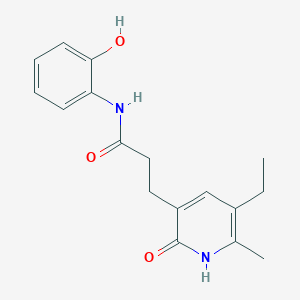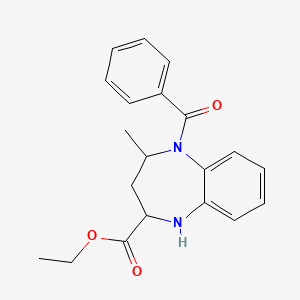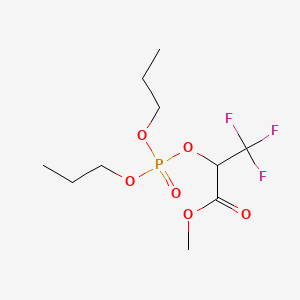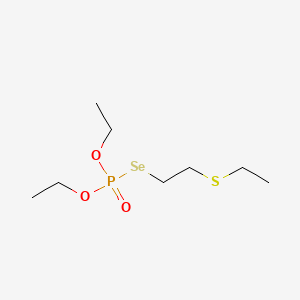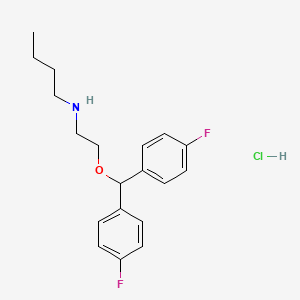
4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, a chlorophenyl group, a dimethylamino group, and a hydroxyacetamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.
Hydroxyacetamide Formation: The hydroxyacetamide moiety can be introduced by reacting the intermediate compound with hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dimethylamino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like dimethylamine or chlorinating agents are used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the hydroxyacetamide moiety.
Reduction Products: Reduced forms of the pyrimidine ring or chlorophenyl group.
Substitution Products: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(methylamino)-N-hydroxy-
- 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(ethylamino)-N-hydroxy-
- 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-methoxy-
Uniqueness
4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the hydroxyacetamide moiety, in particular, may enhance its biological activity and specificity compared to similar compounds.
Propiedades
Número CAS |
42055-73-2 |
|---|---|
Fórmula molecular |
C14H15ClN4O2 |
Peso molecular |
306.75 g/mol |
Nombre IUPAC |
2-[2-(3-chlorophenyl)-6-(dimethylamino)pyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H15ClN4O2/c1-19(2)12-7-11(8-13(20)18-21)16-14(17-12)9-4-3-5-10(15)6-9/h3-7,21H,8H2,1-2H3,(H,18,20) |
Clave InChI |
QNGLQXQBLYDMIM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


